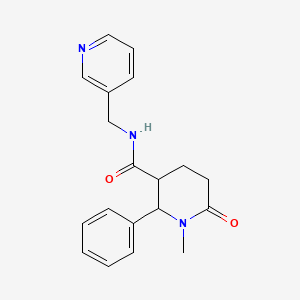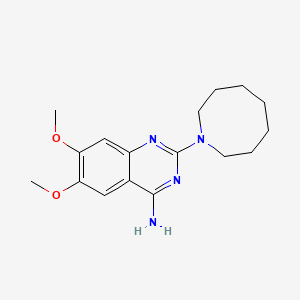![molecular formula C26H29N3O2 B7553021 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide, also known as BMS-986001, is a small molecule drug that has shown potential in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its inhibition has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, the drug has been shown to inhibit cell proliferation and induce cell death. Inflammatory responses have been reduced by the drug in various models, including those of rheumatoid arthritis and asthma. Additionally, the drug has been shown to improve glucose metabolism in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide is its specificity for BRD4, which reduces the risk of off-target effects. However, the drug has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the drug has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several potential future directions for the research and development of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide. One area of interest is the drug's potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the drug's effects on inflammation and glucose metabolism suggest potential applications in metabolic disorders such as type 2 diabetes. Finally, further research is needed to evaluate the safety and efficacy of the drug in human clinical trials.
Métodos De Síntesis
The synthesis of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide involves the reaction of 3-aminopropanoic acid with benzyl isocyanate, followed by the reaction of the resulting intermediate with 1,2-diphenylethylamine. The final product is obtained after purification using column chromatography. The synthesis method has been described in detail in a patent filed by Bristol-Myers Squibb, the company that developed the drug.
Aplicaciones Científicas De Investigación
3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In particular, the drug has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving glucose metabolism.
Propiedades
IUPAC Name |
3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-29(20-22-13-7-3-8-14-22)26(31)27-18-17-25(30)28-24(23-15-9-4-10-16-23)19-21-11-5-2-6-12-21/h2-16,24H,17-20H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJMGGINNDWRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NCCC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzenesulfonyl)-N-[(2-piperidin-1-ylquinolin-3-yl)methyl]ethanamine](/img/structure/B7552942.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide](/img/structure/B7552955.png)
![N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7552970.png)
![N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B7552977.png)
![3-(morpholin-4-ylmethyl)-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]benzamide](/img/structure/B7552985.png)
![N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B7552992.png)

![4-methyl-N-[[1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553007.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B7553016.png)
![5-methyl-4-[[(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]-1H-pyrazole-3-carboxamide](/img/structure/B7553027.png)


![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7553052.png)